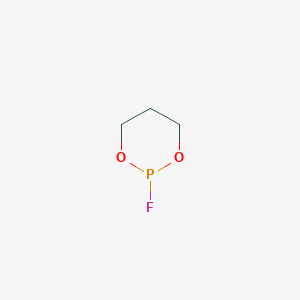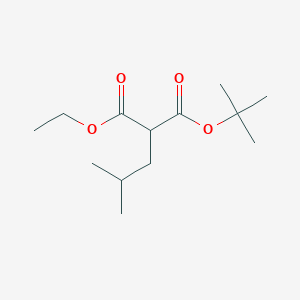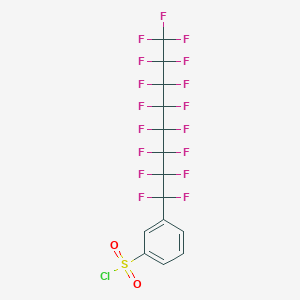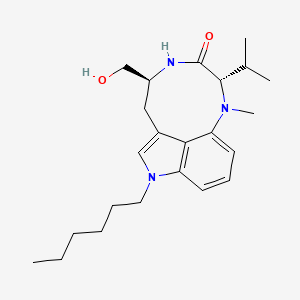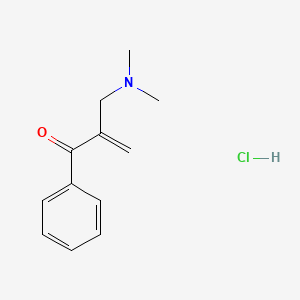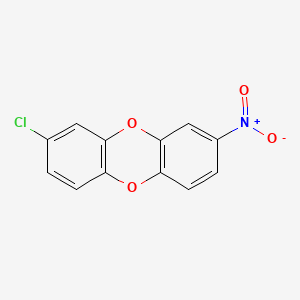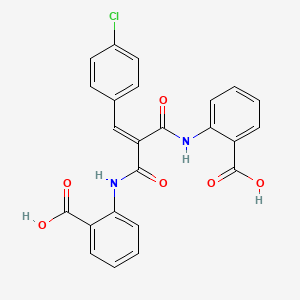
2,2'-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylene bridge, and a dioxo-propanediyl diimino core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: This compound shares the chlorophenyl group but differs in its overall structure and properties.
2-(2-(4-Chlorophenyl)acetyl)benzoic acid: Another related compound with a similar chlorophenyl group but distinct functional groups.
Uniqueness
2,2’-((2-((4-Chlorophenyl)methylene)-1,3-dioxo-1,3-propanediyl)diimino)bisbenzoic acid is unique due to its combination of a chlorophenyl group, a methylene bridge, and a dioxo-propanediyl diimino core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
100093-55-8 |
|---|---|
Molecular Formula |
C24H17ClN2O6 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-[[2-[(2-carboxyphenyl)carbamoyl]-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H17ClN2O6/c25-15-11-9-14(10-12-15)13-18(21(28)26-19-7-3-1-5-16(19)23(30)31)22(29)27-20-8-4-2-6-17(20)24(32)33/h1-13H,(H,26,28)(H,27,29)(H,30,31)(H,32,33) |
InChI Key |
NVRNOVMHUUGOTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
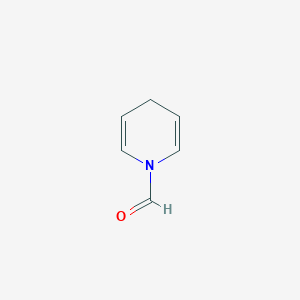

![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)

